molecular formula C10H11NO5 B13819937 (4-Ethoxy-3-nitrophenyl)acetic acid

(4-Ethoxy-3-nitrophenyl)acetic acid

Cat. No.: B13819937
M. Wt: 225.20 g/mol
InChI Key: VAJLZGXUIFUUHK-UHFFFAOYSA-N
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Description

(4-Ethoxy-3-nitrophenyl)acetic acid is an organic compound with the molecular formula C10H11NO5 It is characterized by the presence of an ethoxy group and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-3-nitrophenyl)acetic acid typically involves the nitration of ethoxybenzene followed by a series of reactions to introduce the acetic acid group. One common method includes:

    Nitration: Ethoxybenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-ethoxy-3-nitrobenzene.

    Acetylation: The nitro compound is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride to introduce the acetic acid group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: (4-Ethoxy-3-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products:

    Reduction: 4-Amino-3-ethoxyphenylacetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

    Oxidation: Phenolic derivatives or carboxylic acids.

Scientific Research Applications

(4-Ethoxy-3-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Ethoxy-3-nitrophenyl)acetic acid depends on its specific application. For instance, if used as a precursor in drug synthesis, its mechanism would involve the interaction of its functional groups with biological targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

    (4-Methoxy-3-nitrophenyl)acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    (4-Hydroxy-3-nitrophenyl)acetic acid: Contains a hydroxy group instead of an ethoxy group.

    (4-Nitrophenyl)acetic acid: Lacks the ethoxy group, making it less hydrophobic.

Uniqueness: (4-Ethoxy-3-nitrophenyl)acetic acid is unique due to the presence of both an ethoxy and a nitro group, which can influence its reactivity and solubility. The ethoxy group increases its hydrophobicity compared to its hydroxy and methoxy analogs, potentially affecting its interaction with biological membranes and enzymes.

This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable compound for further study and application.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

2-(4-ethoxy-3-nitrophenyl)acetic acid

InChI

InChI=1S/C10H11NO5/c1-2-16-9-4-3-7(6-10(12)13)5-8(9)11(14)15/h3-5H,2,6H2,1H3,(H,12,13)

InChI Key

VAJLZGXUIFUUHK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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